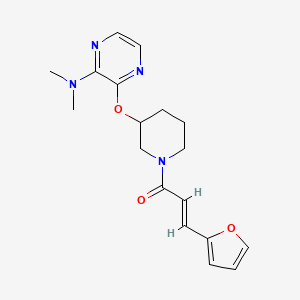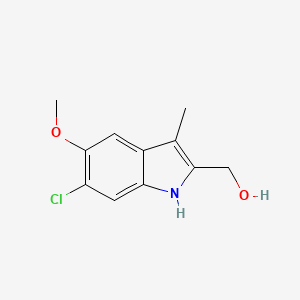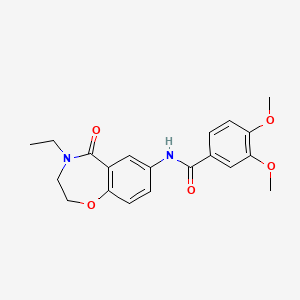![molecular formula C13H11Cl2N3OS B2674708 N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide CAS No. 865659-42-3](/img/structure/B2674708.png)
N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide is a synthetic organic compound with a molecular formula of C13H12Cl2N3OS It is characterized by the presence of a thiazole ring, a dichlorobenzoyl group, and a dimethyliminoformamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzoyl group.
Oxidation and Reduction Reactions: The thiazole ring can be involved in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a corresponding amide derivative, while oxidation might result in the formation of sulfoxides or sulfones.
Applications De Recherche Scientifique
N’-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N’-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group and thiazole ring are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzoic Acid: Shares the dichlorobenzoyl group but lacks the thiazole and dimethyliminoformamide moieties.
2-Aminothiazole: Contains the thiazole ring but lacks the dichlorobenzoyl and dimethyliminoformamide groups.
N,N-Dimethylformamide: Contains the dimethyliminoformamide moiety but lacks the dichlorobenzoyl and thiazole groups.
Uniqueness
N’-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both the dichlorobenzoyl group and the thiazole ring allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
865659-42-3 |
|---|---|
Formule moléculaire |
C13H11Cl2N3OS |
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H11Cl2N3OS/c1-18(2)7-17-13-16-6-11(20-13)12(19)9-4-3-8(14)5-10(9)15/h3-7H,1-2H3 |
Clé InChI |
FEZCRMMCFALDNJ-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CN(C)C=NC1=NC=C(S1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-(1,3-dihydro-2h-benzo[d]imidazol-2-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2674626.png)






![(E)-2-cyano-3-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methylamino]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2674641.png)
![1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2674642.png)

![3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B2674645.png)

![1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2674647.png)

